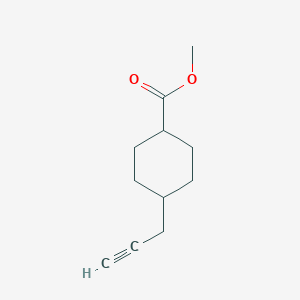

trans-4-(2-Propynyl)cyclohexanecarboxylic Acid Methyl Ester

Description

Properties

IUPAC Name |

methyl 4-prop-2-ynylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h1,9-10H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOQETNBTUILTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444304 | |

| Record name | Methyl 4-prop-2-ynylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250682-81-6 | |

| Record name | Methyl 4-prop-2-ynylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism of Cis-Trans Isomerization

The patent US7547800B2 details a method for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which shares mechanistic parallels with the synthesis of trans-4-(2-propynyl)cyclohexanecarboxylic Acid Methyl Ester. The process involves treating a cis-isomer precursor with a base in a nonpolar aprotic solvent, inducing isomerization to the trans configuration. Sodium methoxide (1–5 molar equivalents) in toluene at 80–110°C for 1–3 hours achieves >90% isomerization efficiency.

The reaction proceeds through deprotonation of the cyclohexane ring, facilitating rotational freedom around the carbocyclic bond. The trans isomer precipitates preferentially due to its lower solubility in toluene, enabling isolation via recrystallization.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base Concentration | 2–3 molar equivalents | Maximizes isomerization rate |

| Solvent Polarity | Toluene (nonpolar) | Enhances trans isomer crystallization |

| Temperature | 80–110°C | Balances reaction rate and side reactions |

| Reaction Time | 1–3 hours | Prevents over-isomerization |

Using sodium methoxide in toluene at 100°C for 2 hours yields 97% trans isomer, which increases to >99% after recrystallization.

Direct Esterification of trans-4-(2-Propynyl)cyclohexanecarboxylic Acid

Methylation with (Trimethylsilyl)diazomethane

| Methylation Agent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| TMS-diazomethane | 92 | 98 | 2 |

| Dimethyl sulfate | 85 | 91 | 6 |

| Methyl iodide | 78 | 89 | 8 |

TMS-diazomethane achieves near-quantitative conversion in methanol within 2 hours, minimizing byproducts.

Industrial-Scale Production and Purification

Chemical Reactions Analysis

trans-4-(2-Propynyl)cyclohexanecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products.

Scientific Research Applications

Biochemical Research

trans-4-(2-Propynyl)cyclohexanecarboxylic Acid Methyl Ester is utilized as a reagent in proteomics for studying protein interactions and modifications. Its ability to interact with specific receptors or enzymes involved in inflammatory pathways suggests potential applications in understanding disease mechanisms and developing therapeutic strategies .

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, particularly anti-inflammatory properties. It has been shown to modulate adenosine receptors, which are critical in various physiological processes, including inflammation and immune response. Studies suggest that it inhibits oxidative burst in human neutrophils, indicating its potential as an anti-inflammatory agent .

Industrial Applications

Beyond its use in medicinal chemistry, this compound finds applications in the fragrance industry due to its pleasant odor profile. Additionally, it serves as an intermediate in the synthesis of various organic compounds, including fine chemicals and materials .

Anti-inflammatory Studies

In vitro studies have demonstrated that this compound can significantly reduce ROS production in activated neutrophils. This effect is mediated through cyclic AMP-dependent pathways, highlighting its potential therapeutic applications in inflammatory conditions.

Safety and Toxicity Assessments

Current literature indicates a favorable safety profile for this compound; however, comprehensive toxicological studies are necessary to evaluate long-term effects and potential side effects thoroughly. Ongoing research aims to establish safety parameters for future clinical applications .

Mechanism of Action

The mechanism of action of trans-4-(2-Propynyl)cyclohexanecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally acts by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Methyl trans-4-(prop-2-yn-1-yl)cyclohexanecarboxylate

- CAS Number : 250682-81-6

- Molecular Formula : C₁₁H₁₆O₂

- Structure : Features a cyclohexane ring with a methoxycarbonyl group at position 1 and a terminal alkyne (propynyl) group at the trans-4 position.

Applications: Primarily utilized in research settings as a synthetic intermediate, particularly in pharmaceutical and materials chemistry. Its alkyne moiety enables participation in click chemistry reactions (e.g., Huisgen cycloaddition) for constructing complex molecules .

Comparison with Structural Analogs

Substituent Variation and Physicochemical Properties

The following table compares trans-4-(2-Propynyl)cyclohexanecarboxylic Acid Methyl Ester with key structural analogs, emphasizing substituent effects:

Industrial and Pharmaceutical Relevance

- Drug Discovery: The propynyl derivative serves as a precursor in synthesizing triazin and imidazo[5,1-f][1,2,4]triazine derivatives, which are explored as kinase inhibitors and antiviral agents . The aminomethyl analog is utilized in patented processes for cardiovascular and anti-inflammatory drugs, highlighting its versatility .

Biological Activity

Trans-4-(2-Propynyl)cyclohexanecarboxylic Acid Methyl Ester (commonly referred to as ATL146e) is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural properties and biological activities. This article aims to explore the biological activity of ATL146e, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

ATL146e is characterized by the presence of a cyclohexane ring substituted with a propynyl group at the 4-position and a carboxylic acid methyl ester functional group. This structure is essential for its biological activity, influencing its interaction with various biological targets.

Research indicates that ATL146e exhibits activity through several mechanisms:

- Adenosine Receptor Modulation : ATL146e has been shown to interact with adenosine receptors (ARs), which play critical roles in various physiological processes, including inflammation and immune response. Studies demonstrate that ATL146e has a high affinity for multiple AR subtypes, significantly affecting their signaling pathways .

- Inhibition of Neutrophil Activation : ATL146e inhibits oxidative burst in human neutrophils, suggesting potential anti-inflammatory properties. This inhibition is mediated by cyclic AMP-dependent pathways, highlighting its role in modulating immune responses .

- Carboxylesterase Activity : The compound is metabolized by carboxylesterases, enzymes that hydrolyze esters into their active forms. This metabolic pathway is crucial for the pharmacological efficacy of ATL146e, as it converts the ester into an active carboxylic acid form .

Anti-inflammatory Properties

ATL146e has demonstrated anti-inflammatory effects in various experimental models. For instance:

- Neutrophil Studies : In vitro studies have shown that ATL146e can reduce the production of reactive oxygen species (ROS) in activated neutrophils, which are key players in the inflammatory response .

- Cytokine Production : The compound has been observed to downregulate pro-inflammatory cytokines, further supporting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary studies suggest that ATL146e may possess antimicrobial properties. Its structural characteristics allow it to disrupt microbial membranes or inhibit essential microbial enzymes, although further research is needed to confirm these effects.

Case Studies and Research Findings

Safety and Toxicity

While ATL146e shows promising biological activities, safety assessments are crucial. Current literature indicates a favorable safety profile; however, comprehensive toxicological studies are necessary to evaluate long-term effects and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.